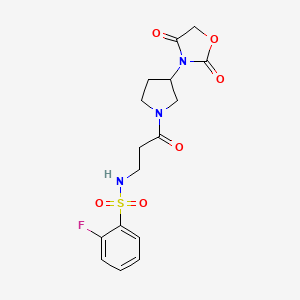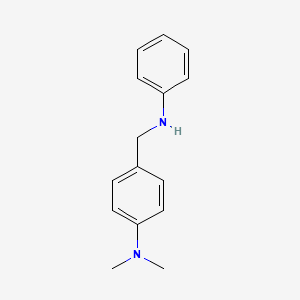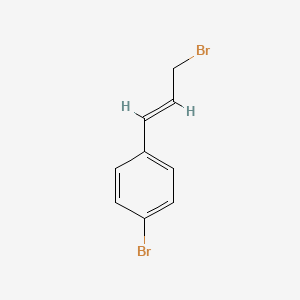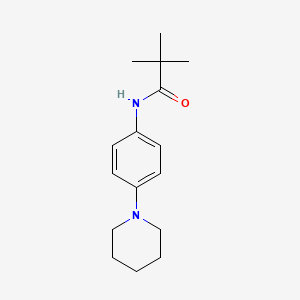
N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide is a complex organic compound that features a combination of oxazolidine, pyrrolidine, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide typically involves multiple steps:
Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the cyclization of amino acids or their derivatives.
Pyrrolidine Incorporation: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives.
Sulfonamide Formation: The final step involves the reaction of the intermediate with 2-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems, including their antimicrobial and anti-inflammatory properties.
Industrial Applications: The compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl derivatives: These compounds share the oxazolidine and pyrrolidine moieties but lack the sulfonamide group.
2-fluorobenzenesulfonamide derivatives: These compounds contain the sulfonamide group but differ in the rest of their structure.
Uniqueness
N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the oxazolidine and sulfonamide groups allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-3-oxopropyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O6S/c17-12-3-1-2-4-13(12)27(24,25)18-7-5-14(21)19-8-6-11(9-19)20-15(22)10-26-16(20)23/h1-4,11,18H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXNNZPGUNBUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CCNS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(furan-2-yl)methyl]-4-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2679640.png)
![N,4,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2-pyridinamine](/img/structure/B2679641.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2679642.png)
![2-((3-methylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2679649.png)

![N-(3-fluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2679652.png)
![N-(4-acetylphenyl)-2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2679653.png)
![N-(3-chloro-4-fluorophenyl)-2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B2679655.png)



![Methyl (2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B2679660.png)
![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2679661.png)
![3-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2679663.png)
